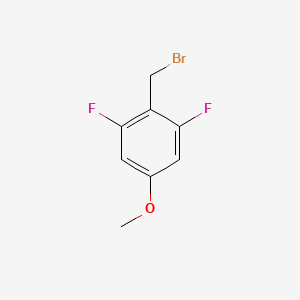

2,6-Difluoro-4-methoxybenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1,3-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRQCVDDBZVTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391725 | |

| Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94278-68-9 | |

| Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Difluoro-4-methoxybenzyl bromide: A Senior Application Scientist's In-depth Technical Guide

This guide provides a comprehensive technical overview of 2,6-Difluoro-4-methoxybenzyl bromide, a pivotal reagent in contemporary organic synthesis. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity, offering field-proven insights into its synthesis, reactivity, and application. Every protocol is designed as a self-validating system, supported by authoritative references to ensure technical accuracy and trustworthiness.

Core Dossier: Understanding the Reagent's Strategic Value

This compound (CAS No. 94278-68-9) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms ortho to the benzylic bromide moiety dramatically influences its reactivity, enhancing its electrophilicity and making it a potent alkylating agent. The para-methoxy group, an electron-donating entity, further modulates the electronic properties of the aromatic ring. This distinct substitution pattern allows for the precise introduction of the 2,6-difluoro-4-methoxybenzyl group into a diverse array of molecular architectures, often imparting favorable properties such as increased metabolic stability and enhanced binding affinity in pharmaceutical candidates.

Physicochemical & Spectroscopic Data Summary

A foundational understanding of the reagent's properties is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 94278-68-9 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrF₂O | [1][2][3][4] |

| Molecular Weight | 237.04 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or liquid | [4] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | 210.4 ± 35.0 °C (Predicted) | [2] |

| Solubility | Soluble in common organic solvents such as THF, DCM, and Acetone. | |

| Purity (Typical) | ≥97% | [4] |

Spectroscopic Signature:

While a definitive, publicly available peer-reviewed spectrum for this specific compound is elusive, based on established principles of NMR spectroscopy and data from analogous structures, the following represents the expected spectroscopic data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.6-6.8 ppm (d, J ≈ 8-10 Hz, 2H, Ar-H)

-

δ ~4.5 ppm (s, 2H, CH₂Br)

-

δ ~3.8 ppm (s, 3H, OCH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~160-163 ppm (dd, J ≈ 245, 12 Hz, C-F)

-

δ ~158-160 ppm (t, J ≈ 10 Hz, C-OMe)

-

δ ~110-115 ppm (t, J ≈ 20 Hz, C-C-Br)

-

δ ~100-105 ppm (dd, J ≈ 25, 5 Hz, C-H)

-

δ ~56 ppm (s, OCH₃)

-

δ ~25-30 ppm (t, J ≈ 5 Hz, CH₂Br)

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ ~ -110 to -115 ppm

-

Synthesis of the Reagent: A Validated Protocol

The most common and reliable method for the preparation of this compound is via the bromination of the corresponding benzyl alcohol. This approach offers high conversion and a relatively straightforward purification process.

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a 0.1-0.2 M solution. Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: To the cooled, stirring solution, add phosphorus(V) oxybromide (POBr₃) (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mobile phase of 10% ethyl acetate in hexane to yield the pure this compound.[1]

Expertise & Causality: The choice of POBr₃ as the brominating agent is strategic; it is a powerful yet selective reagent for converting benzylic alcohols to bromides with minimal side reactions. The aqueous work-up with NaHCO₃ is crucial to neutralize any remaining acidic species, preventing potential degradation of the product.

Reactivity and Applications in Advanced Synthesis

As a potent electrophile, this compound is a versatile reagent for the alkylation of various nucleophiles.

O-Alkylation of Phenols

The synthesis of diaryl ethers is a common application, with the resulting products often exhibiting interesting biological activities.

Caption: General workflow for the O-alkylation of phenols.

Detailed Protocol:

-

To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction to 50-60 °C and monitor by TLC.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Trustworthiness: The choice of a weak inorganic base like K₂CO₃ is often sufficient and minimizes side reactions. The progress of the reaction can be easily monitored by TLC, ensuring that the reaction is driven to completion before work-up.

N-Alkylation of Heterocycles

This reagent is also highly effective for the N-alkylation of nitrogen-containing heterocycles such as imidazoles.

Detailed Protocol:

-

In a suitable solvent like DMF, dissolve the imidazole derivative (1.0 eq).

-

Add a base such as potassium carbonate (1.5 eq) and stir the mixture.

-

Add this compound (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

-

Perform an aqueous work-up and extract the product.

-

Purify the N-alkylated imidazole by column chromatography.

C-Alkylation of Active Methylene Compounds

For the formation of new carbon-carbon bonds, this reagent can be used to alkylate active methylene compounds like diethyl malonate.

Detailed Protocol:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise.

-

Stir the mixture for 30 minutes at 0 °C to form the enolate.

-

Add this compound (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, and purify by column chromatography.

Expertise & Causality: The use of a strong base like NaH is necessary to deprotonate the weakly acidic active methylene compound. Anhydrous conditions are critical to prevent quenching of the enolate and the base.

Safety, Handling, and Storage

-

Safety: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere to prevent degradation.

References

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

-

PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorg Med Chem Lett. 2003 Sep 1;13(17):2863-5. Retrieved from [Link]

-

ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

Sources

physical properties of 2,6-Difluoro-4-methoxybenzyl bromide

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzyl bromide

This guide provides a comprehensive technical overview of this compound, a key intermediate in contemporary organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in chemical development, this document synthesizes core physical properties, proven synthetic protocols, safety considerations, and applications, grounding all claims in authoritative data.

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No: 94278-68-9) is a halogenated organic compound of significant interest in medicinal chemistry and advanced synthesis.[1][2] Its unique structure, featuring a benzyl bromide moiety activated for nucleophilic substitution, is further modulated by a distinct electronic environment. The two ortho-fluorine atoms act as potent electron-withdrawing groups, while the para-methoxy group is electron-donating.[2] This "push-pull" electronic system, combined with the steric influence of the ortho substituents, confers specific reactivity and makes it a valuable reagent for introducing the 2,6-difluoro-4-methoxybenzyl group into target molecules, often modifying properties like metabolic stability and binding affinity.[2]

Section 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental setups, purification strategies, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 94278-68-9 | [1][3][4] |

| Molecular Formula | C₈H₇BrF₂O | [1][3][4] |

| Molecular Weight | 237.04 g/mol | [1][3][4] |

| IUPAC Name | 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene | [4] |

| Appearance | Colorless liquid or White to cream crystals | [1][5][6] |

| Melting Point | 43-46 °C | [3] |

| Boiling Point | 210.4 ± 35.0 °C (Predicted) | [3] |

| Density | 1.566 ± 0.06 g/cm³ | [3] |

| Flash Point | 98.9 °C | [3] |

| Refractive Index | 1.514 | [3] |

| Solubility | Insoluble in water. | [7] |

Note on Physical State: The reported appearance varies from a colorless liquid to a crystalline solid.[1][5][6] This discrepancy is likely attributable to the compound's melting point of 43-46 °C, which is near ambient temperature in warmer laboratories.[3] At typical room temperature (20-25 °C), it is expected to be a solid.

Section 2: Synthesis and Purification Protocol

The conversion of a benzylic alcohol to the corresponding bromide is a foundational transformation. The protocol described below is a reliable method for synthesizing this compound from its alcohol precursor.

Causality in Reagent Selection:

-

(2,6-difluoro-4-methoxyphenyl)methanol: The commercially available starting material.

-

Phosphorus(V) oxybromide (POBr₃): A powerful and effective brominating agent for converting primary alcohols to alkyl bromides. It is chosen over reagents like HBr or PBr₃ in some contexts for its high reactivity under relatively mild conditions, which helps to minimize potential side reactions on the electron-rich aromatic ring.

-

Tetrahydrofuran (THF): An aprotic polar solvent that effectively dissolves the starting material and reagent while remaining inert to the reaction conditions.

-

Saturated Sodium Bicarbonate (NaHCO₃): Used to quench the reaction by neutralizing any remaining acidic phosphorus byproducts.

-

Ethyl Acetate (EtOAc): A standard, moderately polar solvent for extracting the organic product from the aqueous layer.

-

Anhydrous Sodium Sulfate (Na₂SO₄): A drying agent to remove residual water from the organic phase before solvent evaporation.

-

Silica Gel Chromatography: The standard method for purifying the final product from unreacted starting material and non-polar impurities.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Addition of Brominating Agent: To the cold, stirring solution, add phosphorus(V) oxybromide (POBr₃) (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 20 °C) for 2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution at 0 °C until gas evolution ceases.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.[1]

-

Washing: Combine all organic layers and wash sequentially with water and then with brine.[1] This removes water-soluble impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

-

Purification: Purify the crude material via silica gel column chromatography, using a solvent system such as 10% ethyl acetate in hexane, to afford the final product as a colorless liquid or solid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization (Anticipated)

While comprehensive, peer-reviewed spectral data is not widely published, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure. These predictions are invaluable for quality control and reaction monitoring.

-

¹H NMR: The proton NMR spectrum is expected to show three key signals:

-

A singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.8 ppm.

-

A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.

-

A triplet or doublet of doublets for the two equivalent aromatic protons (-ArH) in the range of δ 6.5-6.8 ppm, showing coupling to the adjacent fluorine atoms.

-

-

¹³C NMR: The carbon spectrum will display distinct signals for each carbon environment, including the benzylic carbon (~30-35 ppm), the methoxy carbon (~56 ppm), and four aromatic carbons, with their chemical shifts and splitting patterns influenced by fluorine coupling.

-

¹⁹F NMR: The fluorine NMR should exhibit a single resonance, as both fluorine atoms are chemically equivalent, confirming the 2,6-substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected monoisotopic mass is 235.96483 Da.[3][4] A prominent fragment would likely correspond to the loss of the bromine atom, yielding the stable 2,6-difluoro-4-methoxybenzyl cation.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for C-H stretching (aromatic and aliphatic), C-F stretching (~1200-1300 cm⁻¹), C-O stretching (aromatic ether, ~1020-1250 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).

Section 4: Safety, Handling, and Storage

This compound, like many benzyl bromides, is a potent lachrymator and corrosive agent.[8][9] Strict adherence to safety protocols is mandatory. The following guidelines are based on data for structurally similar corrosive and lachrymatory compounds.[8][9][10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[8][9]

-

Handling: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[11] It is corrosive and can cause severe skin and eye burns.[8][9] Take off contaminated clothing immediately and wash before reuse.[8]

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[11]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[9] Protect from light and moisture.[7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be handled as hazardous waste.[8]

Safe Handling Workflowdot

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 94278-68-9 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H7BrF2O | CID 3354272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. H26526.06 [thermofisher.com]

- 7. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.no [fishersci.no]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2,6-Difluoro-4-methoxybenzyl bromide molecular weight and formula

An In-depth Technical Guide to 2,6-Difluoro-4-methoxybenzyl bromide

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 94278-68-9), a crucial fluorinated building block in modern medicinal chemistry and drug development. We will delve into its core physicochemical properties, present a detailed and validated synthetic protocol with mechanistic insights, discuss its applications as a key intermediate, and outline rigorous safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize specialized aromatic intermediates in the synthesis of complex molecular targets.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound characterized by a benzyl bromide core functionalized with two fluorine atoms ortho to the bromomethyl group and a methoxy group in the para position. This specific arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group imparts unique reactivity and conformational properties, making it a valuable synthon.

The fundamental properties of this reagent are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrF₂O | [1][2][3] |

| Molecular Weight | 237.04 g/mol | [1][2][3] |

| CAS Number | 94278-68-9 | [2][3] |

| IUPAC Name | 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene | [1] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | 210.4 ± 35.0 °C (Predicted) | [2] |

| Density | 1.566 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Colorless liquid or low-melting solid | [3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the bromination of its corresponding alcohol precursor, (2,6-difluoro-4-methoxyphenyl)methanol. The following protocol is a robust and validated method for its preparation.[3]

Reagents and Materials

-

(2,6-difluoro-4-methoxyphenyl)methanol

-

Phosphorus(V) oxybromide (POBr₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (230-400 mesh)

-

Hexane and Ethyl Acetate for chromatography

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: Dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and maintain a cold environment (ice bath, 0°C).

-

Bromination: To the cold, stirring solution, add phosphorus(V) oxybromide (POBr₃, 2.0 eq) portion-wise. The use of POBr₃ is a classic and effective method for converting alcohols to bromides, often favored for its high reactivity and clean conversion.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[3]

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated solution of NaHCO₃. This step is critical to neutralize any remaining acidic species (like HBr or phosphoric acids) generated from the POBr₃, preventing undesired side reactions and making the subsequent extraction safer and more efficient.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate to recover any dissolved product.[3]

-

Washing: Combine all organic layers and wash sequentially with water and then brine. The water wash removes water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process by removing bulk water.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude material using silica gel column chromatography. Eluting with a solvent system of 10% ethyl acetate in hexane is effective for separating the desired product from non-polar impurities and any remaining starting material, yielding the pure this compound as a colorless liquid.[3]

Applications in Drug Development

Benzyl bromides are potent electrophiles widely used for the alkylation of nucleophiles such as amines, phenols, and thiols. The presence of difluoro-substituents in the 2 and 6 positions of this particular reagent serves several functions in drug design:

-

Conformational Locking: The fluorine atoms can sterically influence the conformation of the molecule, locking it into a biologically active pose.

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can be crucial for tuning binding affinity or pharmacokinetic properties.

While specific applications for the 4-methoxy variant are proprietary, related compounds like 2,6-difluorobenzyl bromide are documented as key intermediates in the synthesis of important pharmaceuticals. These include the anti-epileptic drug Rufinamide and various kinase inhibitors for oncology.[4] This highlights the established role of the 2,6-difluorobenzyl moiety as a privileged scaffold in modern drug discovery.

Safety, Handling, and Storage

As a reactive electrophile, this compound must be handled with appropriate care. It is classified as a corrosive material and is also a lachrymator, a substance that irritates the eyes and causes tearing.[5][6]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[5][7] Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[6][8]

-

Handling Procedures: Avoid all personal contact, including inhalation of vapors.[9] Prevent the generation of dust or aerosols. After handling, wash hands and any exposed skin thoroughly.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][9] Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[5][6][9]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet - 2,6-Difluorobenzyl bromide. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

Sources

- 1. This compound | C8H7BrF2O | CID 3354272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.no [fishersci.no]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Technical Guide to 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene, a highly functionalized aromatic building block essential for modern organic synthesis and medicinal chemistry. Commonly known as 2,6-Difluoro-4-methoxybenzyl bromide, this reagent serves as a potent electrophilic alkylating agent, enabling the introduction of the 2,6-difluoro-4-methoxybenzyl moiety into a wide array of molecular scaffolds. The strategic placement of two electron-withdrawing fluorine atoms ortho to the benzylic position, combined with an electron-donating methoxy group para, creates a unique electronic environment that modulates both reactivity and the physicochemical properties of its derivatives. This document details the compound's precise chemical identity, physicochemical characteristics, a validated synthetic protocol, core reactivity principles, critical safety procedures, and its strategic application in the field of drug discovery.

Chemical Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. While commonly referred to by its synonym, the formal IUPAC nomenclature for this compound is 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene[1]. Adherence to the systematic name is recommended to avoid ambiguity in publications and regulatory submissions.

Compound Identifiers

A consolidated list of key identifiers is presented below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene | [1] |

| Common Synonym | This compound | [1][2] |

| CAS Number | 94278-68-9 | [1][2][3] |

| Molecular Formula | C₈H₇BrF₂O | [1][2][3] |

| Molecular Weight | 237.04 g/mol | [1][3] |

| Canonical SMILES | COC1=CC(=C(C(=C1)F)CBr)F | [1] |

| InChIKey | JCRQCVDDBZVTMB-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

The compound's physical properties are critical for designing experimental conditions, such as reaction temperature, solvent selection, and purification methods. It is a low-melting solid, necessitating careful handling in warmer laboratory environments.

| Property | Value | Source |

| Appearance | Colorless liquid or white to cream solid | [3][4] |

| Melting Point | 43-46 °C | [2] |

| Boiling Point | 210.4 ± 35.0 °C (Predicted) | [2] |

| Density | 1.566 ± 0.06 g/cm³ | [2] |

| Flash Point | 98.9 °C | [2] |

| Lipophilicity (XLogP3) | 2.87 | [2] |

The Synthetic Rationale: Preparation and Mechanism

The most common and reliable synthesis of this reagent involves the bromination of the corresponding benzyl alcohol, (2,6-difluoro-4-methoxyphenyl)methanol[3]. This approach is favored for its high efficiency and straightforward purification.

Causality of Reagent Choice: The selection of phosphorus(V) oxybromide (POBr₃) is deliberate. Unlike other brominating agents like HBr, which can require harsh acidic conditions, or N-Bromosuccinimide (NBS), which typically proceeds via a radical pathway for benzylic bromination of toluenes, POBr₃ provides a direct and efficient method for converting a primary benzylic alcohol to the corresponding bromide under relatively mild conditions. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a bromide ion.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting material to purified product.

Caption: High-level workflow for the synthesis of the title compound.

Core Reactivity and Mechanistic Insights

The primary utility of this compound stems from its nature as a potent benzylic electrophile. The carbon of the bromomethyl (-CH₂Br) group is highly susceptible to nucleophilic attack, making the compound an excellent reagent for alkylation reactions.

Electronic Effects:

-

Fluorine Atoms (Ortho): The two fluorine atoms are strongly electron-withdrawing via the inductive effect. This partially depletes electron density from the aromatic ring and the benzylic carbon, increasing its electrophilicity.

-

Methoxy Group (Para): The methoxy group is electron-donating through resonance, which can help stabilize the transition state of a nucleophilic substitution reaction.

-

Benzylic Position: This inherent structural feature allows for the stabilization of a developing positive charge in the transition state (in an Sₙ1-like mechanism) or facilitates the Sₙ2 pathway.

The most common reaction is a nucleophilic substitution (Sₙ2) where a nucleophile (e.g., an alcohol, amine, or thiol) displaces the bromide ion.

General Nucleophilic Substitution Pathway

Caption: Generalized Sₙ2 reaction pathway with a generic nucleophile (Nu:).

Applications in Modern Drug Discovery

The incorporation of fluorine atoms and fluorinated motifs is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity[5]. This compound is a valuable building block for introducing a specifically tuned fluorinated aromatic ring.

-

Bioisosteric Replacement: The difluorinated phenyl ring can act as a bioisostere for other aromatic systems, altering electronic and lipophilic properties in a predictable manner.

-

Metabolic Blocking: The fluorine atoms at the 2- and 6-positions effectively block sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug molecule.

-

Modulation of pKa: The inductive effect of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which is critical for optimizing drug absorption and target engagement.

-

Scaffold for Biologically Active Molecules: Derivatives containing the 2,6-difluoro-4-methoxybenzyl moiety have been explored in various therapeutic areas. For instance, related bromophenol structures have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research[6]. Similarly, complex heterocyclic systems built using halogenated precursors are central to the development of epigenetic modulators like BET bromodomain inhibitors[7].

Safe Handling and Storage Protocol

Trustworthiness through Safety: This compound is a corrosive and lachrymatory substance that requires strict adherence to safety protocols. Failure to do so can result in severe chemical burns and respiratory irritation.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors[8]. An eyewash station and safety shower must be immediately accessible[8].

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[8][11].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[8][11].

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[8][11].

-

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures and provides a self-validating workflow for the synthesis of 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene[3].

Objective: To synthesize 2-(bromomethyl)-1,3-difluoro-5-methoxybenzene from (2,6-difluoro-4-methoxyphenyl)methanol.

Materials:

-

(2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq)

-

Phosphorus(V) oxybromide (POBr₃) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (230-400 mesh)

-

Hexane/EtOAc mixture (e.g., 9:1 v/v) for chromatography

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous THF (approx. 0.15 M solution).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the cold, stirring solution, add phosphorus(V) oxybromide (2.0 eq) portion-wise over 10-15 minutes. Causality: Portion-wise addition at 0 °C controls the initial exotherm of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 20% EtOAc/hexane. The product should have a higher Rf value than the starting alcohol.

-

Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. Causality: This step neutralizes any remaining acidic species and destroys excess POBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x volume of THF used).

-

Washing: Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x). Causality: The brine wash helps to remove residual water from the organic phase and break any emulsions.

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. Elute with a hexane/EtOAc gradient (e.g., starting with 100% hexane and progressing to 10% EtOAc in hexane).

-

Isolation: Collect the fractions containing the pure product (identified by TLC). Combine the pure fractions and concentrate under reduced pressure to afford the final product as a colorless liquid or white solid[3]. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Conclusion

2-(bromomethyl)-1,3-difluoro-5-methoxybenzene is a strategically designed synthetic intermediate whose value lies in the precise arrangement of its functional groups. Its robust reactivity as an electrophile, combined with the beneficial properties imparted by its difluoro-methoxy-phenyl scaffold, makes it an indispensable tool for researchers in organic synthesis and particularly for medicinal chemists aiming to overcome challenges in metabolic stability and target affinity. Proper understanding of its synthesis, reactivity, and stringent safety requirements is paramount to leveraging its full potential in the development of next-generation chemical entities.

References

- Apollo Scientific. 2-Fluoro-4-methoxybenzyl bromide Safety Data Sheet.

-

PubChem. This compound. National Center for Biotechnology Information. [Online] Available at: [Link]

- Fisher Scientific. SAFETY DATA SHEET. (2024-03-31).

- Fisher Scientific. SAFETY DATA SHEET (4-(Difluoromethoxy)benzyl bromide).

- AK Scientific, Inc. 2,6-Difluorobenzyl bromide Safety Data Sheet.

-

Fish, P.V., et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

Li, S., et al. (2013). Discovery of novel bromophenol... as protein tyrosine phosphatase 1B inhibitor.... European Journal of Medicinal Chemistry. [Online] Available at: [Link]

Sources

- 1. This compound | C8H7BrF2O | CID 3354272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene | 1417568-36-5 | Benchchem [benchchem.com]

- 6. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2,6-Difluoro-4-methoxybenzyl bromide from (2,6-difluoro-4-methoxyphenyl)methanol

Abstract

This guide provides an in-depth technical overview of the synthesis of 2,6-Difluoro-4-methoxybenzyl bromide, a critical building block in contemporary drug discovery and development. The document details a robust and reliable method for the conversion of (2,6-difluoro-4-methoxyphenyl)methanol to the target benzyl bromide using a phosphorus-based brominating agent. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss critical safety and handling procedures, and outline methods for product characterization. This whitepaper is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded understanding of this important synthetic transformation.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

In the landscape of medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong C-F bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

This compound is a particularly valuable reagent that combines these benefits.[1] The difluoro substitution pattern at the ortho positions creates a unique electronic and steric environment, while the para-methoxy group provides an additional point for molecular interaction.[1] This combination makes it a sought-after intermediate for synthesizing complex molecules, including kinase inhibitors and other novel therapeutic agents.[1][2][]

This guide focuses on a common and efficient method for its preparation: the direct bromination of the corresponding benzylic alcohol, (2,6-difluoro-4-methoxyphenyl)methanol. This approach is often preferred for its high yields and operational simplicity compared to radical bromination of the corresponding toluene, which can be less selective and require more stringent conditions.[2]

Reaction Principle and Mechanism

The conversion of a primary benzylic alcohol to a benzyl bromide is a classic nucleophilic substitution reaction. The core challenge is that the hydroxyl group (-OH) is a poor leaving group. Therefore, a reagent is required to "activate" the alcohol by converting the hydroxyl into a species that can be readily displaced by a bromide ion. Phosphorus-based reagents like phosphorus tribromide (PBr₃) or phosphorus(V) oxybromide (POBr₃) are exceptionally effective for this purpose.[4][5]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6][7]

Mechanism Steps:

-

Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of the brominating agent (e.g., POBr₃). This initial step forms a phosphonate ester intermediate, converting the hydroxyl into an excellent leaving group.

-

Nucleophilic Attack: A bromide ion (Br⁻), either from the reagent itself or liberated in the first step, then acts as a nucleophile. It attacks the benzylic carbon from the side opposite to the leaving group.

-

Displacement: The attack occurs in a single, concerted step, leading to the displacement of the activated oxygen group and the formation of the new carbon-bromine bond. This SN2 pathway ensures that if the carbon were chiral, the reaction would proceed with an inversion of stereochemistry.[4][5] For a primary benzylic alcohol like (2,6-difluoro-4-methoxyphenyl)methanol, this pathway is highly efficient and avoids the carbocation rearrangements that can plague SN1-type reactions.[4][6]

Caption: Generalized SN2 mechanism for alcohol bromination.

Materials and Instrumentation

Reagents and Chemicals

| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Key Properties |

| (2,6-difluoro-4-methoxyphenyl)methanol | 79538-27-5 | C₈H₈F₂O₂ | 174.14 | Starting material, solid. |

| Phosphorus(V) oxybromide (POBr₃) | 7789-59-5 | Br₃OP | 286.69 | Brominating agent, corrosive, water-reactive solid.[8] |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent, flammable liquid. |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for quenching. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |

| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Aqueous solution for washing. |

| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for chromatography. |

| Hexane / Ethyl Acetate Mixture | - | - | - | Eluent for chromatography. |

Instrumentation

-

Magnetic stirrer with stirring bar

-

Round-bottom flasks

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, lab coat.[8][9]

Experimental Protocol

This protocol is adapted from established literature procedures.[10] It is critical to perform all steps in a well-ventilated chemical fume hood.

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice bath and cool the stirring solution to 0°C. This is crucial to control the initial exothermic reaction upon adding the brominating agent.

-

Addition of Brominating Agent: While maintaining the temperature at 0°C, add phosphorus(V) oxybromide (POBr₃) (2.0 eq) to the solution in small portions.[10] Adding the reagent slowly prevents a dangerous temperature spike.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 2 hours to ensure the reaction goes to completion.[10]

-

Quenching: Carefully cool the reaction mixture again in an ice bath. Slowly and cautiously quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate gas (CO₂); add the solution slowly to avoid excessive foaming and pressure buildup.

-

Extraction: Transfer the quenched mixture to a separatory funnel. The organic layer (THF/EtOAc) should be separated. Extract the aqueous layer with ethyl acetate to recover any dissolved product.[10]

-

Washing: Combine all the organic layers. Wash the combined organic phase sequentially with water and then with brine. The brine wash helps to remove residual water and break any emulsions.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude material by silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 10% EtOAc in hexane).[10] The fractions containing the pure product, as identified by TLC, are collected and concentrated to afford this compound as the final product. A typical yield for this reaction is around 66%.[10]

Safety and Handling

Chemical Hazards:

-

Phosphorus(V) oxybromide (POBr₃) / Phosphorus Tribromide (PBr₃): These reagents are highly corrosive and toxic. They cause severe skin burns and eye damage.[9] They react violently with water, releasing hydrogen bromide gas, which is also corrosive and a respiratory irritant.[8][9][11] These reagents must be handled in a fume hood with appropriate PPE, away from moisture.[8][11]

-

Solvents (THF, EtOAc, Hexane): These organic solvents are flammable. Ensure there are no ignition sources nearby.

-

This compound (Product): Benzyl bromides are lachrymators (cause tearing) and skin irritants.[12] Handle with care and appropriate PPE.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory when handling corrosive reagents.[8][9]

-

Skin Protection: Wear nitrile or rubber gloves and a full-coverage lab coat.[8] An emergency shower should be accessible.[11]

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or fumes.[9]

Waste Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Quench any residual brominating agent carefully before disposal.

-

Halogenated organic waste should be collected in a designated container.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₈H₇BrF₂O[10][13] |

| Molecular Weight | 237.04 g/mol [10][13] |

| Appearance | Colorless liquid or low-melting solid[10][14] |

| Melting Point | 43-46 °C[14] |

| ¹H NMR (CDCl₃) | Expected peaks for methoxy protons (-OCH₃), benzylic protons (-CH₂Br), and aromatic protons. The benzylic protons should appear as a singlet. |

| ¹³C NMR (CDCl₃) | Expected signals for all unique carbon atoms. C-F coupling will be observed. |

| Mass Spec (ESI-MS) | The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) corresponding to the molecular ion [M]+ or [M+H]+. |

Conclusion

The synthesis of this compound from its corresponding alcohol via a phosphorus-based brominating agent is a highly effective and reliable method. The SN2 mechanism ensures a clean conversion for this primary benzylic alcohol, providing a high-value intermediate essential for the synthesis of advanced pharmaceutical candidates. Adherence to the detailed protocol and stringent safety precautions outlined in this guide will enable researchers to safely and efficiently produce this important chemical building block.

References

-

Hazard Summary: PHOSPHORUS TRIBROMIDE - NJ.gov. Available at: [Link]

-

PHOSPHORUS TRIBROMIDE 1.0 M SOLUTION IN DICHLOROMETHANE - Loba Chemie. Available at: [Link]

-

Convert benzyl bromide to benzyl alcohol. - Filo. Available at: [Link]

-

Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

-

Propose a mechanism for the reaction of benzyl bromide with ethanol under heat. - Pearson. Available at: [Link]

-

What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? - ResearchGate. Available at: [Link]

-

Quick and partial report on benzyl bromide synthesis - Sciencemadness.org. Available at: [Link]

-

Safety Data Sheet: Component B - Carl ROTH. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

- Preparation method of 2,6-difluorobenzyl bromide - Google Patents.

-

2,6-Dimethoxybenzyl Bromide - MDPI. Available at: [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available at: [Link]

-

Phosphorus tribromide - dlab @ EPFL. Available at: [Link]

-

Phosphorus tribromide - Wikipedia. Available at: [Link]

-

Reaction of Alcohols with Phosphorus Tribromide - YouTube. Available at: [Link]

-

Alcohol with phosphorous tribromide mechanism - YouTube. Available at: [Link]

-

Supplementary Information - Beilstein Journals. Available at: [Link]

-

A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed. Available at: [Link]

-

Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions - ResearchGate. Available at: [Link]

-

2,6-Difluorobenzyl bromide - SpectraBase. Available at: [Link]

-

Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde - ResearchGate. Available at: [Link]

Sources

- 1. This compound | 94278-68-9 | Benchchem [benchchem.com]

- 2. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 4. Phosphorus tribromide [dlab.epfl.ch]

- 5. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. prochemonline.com [prochemonline.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.no [fishersci.no]

- 13. This compound | C8H7BrF2O | CID 3354272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

Spectroscopic Profile of 2,6-Difluoro-4-methoxybenzyl bromide: A Technical Guide for Researchers

Introduction

2,6-Difluoro-4-methoxybenzyl bromide is a key intermediate in synthetic organic chemistry, valued for its utility in the introduction of the 2,6-difluoro-4-methoxybenzyl moiety in the development of novel pharmaceutical and agrochemical agents. The presence of the difluoro substitution pattern on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making its precise structural confirmation paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers a comprehensive reference for its characterization. While a complete, unified experimental dataset is not publicly available, this guide synthesizes expected spectral features based on established principles of spectroscopy and data from analogous structures.

The structural integrity and purity of this compound are critical for its successful application in multi-step syntheses. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical basis for the expected spectral readouts, provide detailed experimental protocols for data acquisition, and present the information in a clear, accessible format for drug development professionals and researchers.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below. The key structural features that will dictate its spectroscopic signature are the substituted benzene ring, the benzylic methylene group, and the methoxy group.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons in this compound, assuming a standard deuterated chloroform (CDCl₃) solvent.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 6.50 - 6.70 | Triplet (t) | ~8-10 (³JH-F) | 2H |

| -CH₂Br | ~4.50 | Singlet (s) | - | 2H |

| -OCH₃ | ~3.80 | Singlet (s) | - | 3H |

Interpretation and Rationale

-

Aromatic Protons (Ar-H): The two equivalent aromatic protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (³JH-F). The electron-withdrawing nature of the fluorine and bromine atoms, along with the electron-donating methoxy group, influences their chemical shift, placing them in the upfield region of the aromatic spectrum.

-

Benzylic Protons (-CH₂Br): The two protons of the methylene group attached to the bromine atom are expected to appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent electronegative bromine atom and the aromatic ring.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a singlet in the typical region for methoxy groups.

Experimental Protocol for ¹H NMR Acquisition

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C -Br | ~30 | Triplet (²JC-F) |

| C -OCH₃ | ~56 | Singlet |

| Ar-C -H | ~100 | Triplet (²JC-F) |

| Ar-C -CH₂Br | ~115 | Triplet (²JC-F) |

| Ar-C -F | ~160 | Doublet of triplets (¹JC-F, ³JC-F) |

| Ar-C -OCH₃ | ~162 | Singlet |

Interpretation and Rationale

-

Benzylic Carbon (C-Br): The carbon of the CH₂Br group is expected to appear at a relatively low field due to the attached bromine. It will likely appear as a triplet due to coupling with the two ortho-fluorine atoms.

-

Methoxy Carbon (C-OCH₃): The methoxy carbon will appear as a singlet in its characteristic region.

-

Aromatic Carbons: The aromatic region will show four distinct signals. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JC-F) and will be significantly downfield. The other aromatic carbons will show smaller two- or three-bond C-F couplings. The carbon attached to the methoxy group will be the most downfield due to the oxygen's deshielding effect.

Experimental Protocol for ¹³C NMR Acquisition

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for ¹³C detection, typically requiring a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum to singlets for all carbons not coupled to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | -CH₂-, -OCH₃ |

| 1600-1620, 1450-1500 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Aryl ether |

| 1100-1200 | C-F stretch | Aryl fluoride |

| 600-700 | C-Br stretch | Alkyl bromide |

Interpretation and Rationale

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring, the methylene group, and the methoxy group.

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected in their typical region.

-

C-O and C-F Stretching: Strong absorption bands corresponding to the C-O bond of the ether and the C-F bonds are anticipated.

-

C-Br Stretching: A weaker absorption in the fingerprint region is expected for the C-Br bond.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Figure 3: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₈H₇BrF₂O). Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

-

m/z (C₈H₇⁷⁹BrF₂O) ≈ 236

-

m/z (C₈H₇⁸¹BrF₂O) ≈ 238

-

-

Major Fragment Ions:

-

[M-Br]⁺: Loss of the bromine radical is a very common fragmentation pathway for benzyl bromides, leading to a stable benzylic carbocation. This would result in a peak at m/z ≈ 157.

-

[M-CH₂Br]⁺: Cleavage of the C-C bond between the ring and the methylene group would give a fragment at m/z ≈ 143.

-

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the gas chromatograph (GC).

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its quality control and effective use in research and development. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized protocols for their acquisition. By understanding the expected spectroscopic features, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent chemical transformations.

References

As this guide is based on established spectroscopic principles and data for analogous compounds, specific literature citations for the complete experimental data of this compound are not available. The following are general, authoritative resources for the interpretation of spectroscopic data:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Difluoro-4-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Difluoro-4-methoxybenzyl bromide. In the absence of publicly available experimental spectra, this guide is built upon highly accurate predicted data, offering a robust framework for spectral interpretation and structural verification. This document delves into the theoretical underpinnings of NMR spectroscopy as applied to organofluorine compounds, provides a detailed assignment of the predicted ¹H and ¹³C NMR signals, outlines a standard experimental protocol for data acquisition, and includes illustrative diagrams to clarify structural and magnetic relationships. This guide is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of this and structurally related fluorinated aromatic compounds.

Introduction: The Unique Landscape of Fluorine NMR

The introduction of fluorine atoms into organic molecules profoundly influences their chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) provides an invaluable spectroscopic handle. However, it also introduces complexities that require a nuanced approach to spectral interpretation. The high electronegativity of fluorine and its propensity for through-bond and through-space spin-spin coupling with both protons (¹H) and carbons (¹³C) result in characteristic spectral patterns. Understanding these interactions is paramount for the unambiguous structural elucidation of fluorinated compounds like this compound.

This guide will navigate these complexities, offering a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, a key building block in organic synthesis.

Predicted ¹H NMR Spectral Analysis of this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz reveals a set of distinct signals corresponding to the aromatic, benzylic, and methoxy protons. A thorough analysis of their chemical shifts, multiplicities, and coupling constants is presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| H-3, H-5 | 6.64 | Triplet (t) | 2H | Ar-H | ³JH-F = 8.8 Hz |

| H-7 | 4.58 | Singlet (s) | 2H | CH₂Br | |

| H-8 | 3.82 | Singlet (s) | 3H | OCH₃ |

Detailed Signal Interpretation

-

Aromatic Protons (H-3, H-5): The two equivalent aromatic protons appear as a triplet at approximately 6.64 ppm. The triplet multiplicity arises from the coupling to the two adjacent fluorine atoms at positions 2 and 6. The predicted three-bond proton-fluorine coupling constant (³JH-F) is 8.8 Hz, a typical value for such interactions in fluorinated benzene rings.

-

Benzylic Protons (H-7): The benzylic methylene protons (CH₂Br) are expected to resonate as a singlet at around 4.58 ppm. The absence of coupling to neighboring protons simplifies this signal. The chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring.

-

Methoxy Protons (H-8): The protons of the methoxy group (OCH₃) are observed as a sharp singlet at approximately 3.82 ppm. As with the benzylic protons, there are no adjacent protons for coupling, resulting in a singlet.

Predicted ¹³C NMR Spectral Analysis of this compound

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ at 100 MHz provides valuable insights into the carbon framework of the molecule, with the carbon-fluorine couplings being particularly informative.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Coupling Constants (J, Hz) |

| C-4 | 161.2 | Triplet (t) | C-OCH₃ | ³JC-F = 10.0 Hz |

| C-2, C-6 | 159.2 | Doublet of Doublets (dd) | C-F | ¹JC-F = 250.0 Hz, ³JC-F = 10.0 Hz |

| C-1 | 111.9 | Triplet (t) | C-CH₂Br | ²JC-F = 20.0 Hz |

| C-3, C-5 | 101.5 | Singlet (s) | C-H | |

| C-8 | 56.4 | Singlet (s) | OCH₃ | |

| C-7 | 23.9 | Triplet (t) | CH₂Br | ³JC-F = 5.0 Hz |

Detailed Signal Interpretation

-

Fluorinated Carbons (C-2, C-6): The carbons directly bonded to fluorine exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 250.0 Hz, resulting in a doublet. A smaller three-bond coupling (³JC-F) of around 10.0 Hz to the other fluorine further splits this signal into a doublet of doublets, appearing at approximately 159.2 ppm.

-

Methoxy-Substituted Carbon (C-4): This carbon, para to the benzyl bromide group, is observed as a triplet at roughly 161.2 ppm due to a three-bond coupling (³JC-F) of about 10.0 Hz to the two fluorine atoms.

-

Benzylic-Substituted Carbon (C-1): The ipso-carbon attached to the CH₂Br group is predicted to be a triplet at around 111.9 ppm, arising from a two-bond coupling (²JC-F) of approximately 20.0 Hz to the two ortho-fluorines.

-

Aromatic CH Carbons (C-3, C-5): These two equivalent carbons are expected to appear as a singlet at approximately 101.5 ppm, as the four-bond carbon-fluorine coupling is generally too small to be resolved.

-

Methoxy Carbon (C-8): The carbon of the methoxy group is predicted to be a singlet at around 56.4 ppm.

-

Benzylic Carbon (C-7): The benzylic carbon is expected to resonate at approximately 23.9 ppm and appear as a triplet due to a three-bond coupling (³JC-F) of about 5.0 Hz to the two fluorine atoms.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.

-

For ¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

-

-

Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Relationships

The following diagrams illustrate the molecular structure and the key through-bond couplings that give rise to the observed multiplicities in the NMR spectra.

Figure 1. Molecular structure of this compound with atom numbering.

Figure 2. Key through-bond J-couplings in the ¹H and ¹³C NMR spectra.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation of the chemical shifts, multiplicities, and coupling constants offers a solid foundation for the structural verification of this important synthetic intermediate. The provided experimental protocol outlines a standardized approach for acquiring high-quality NMR data. By understanding the principles of fluorine NMR and applying them to the specific case of this compound, researchers can confidently utilize NMR spectroscopy as a powerful tool in their synthetic and analytical workflows.

References

-

NMRDB.org. (n.d.). Predict ¹H and ¹³C NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

electrophilicity of 2,6-Difluoro-4-methoxybenzyl bromide

An In-depth Technical Guide to the Electrophilicity of 2,6-Difluoro-4-methoxybenzyl bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Molecule of Competing Influences

This compound is a substituted aromatic electrophile of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzyl bromide moiety flanked by two ortho-fluorine atoms and opposed by a para-methoxy group, creates a fascinating case study in electrophilicity. The reactivity of the benzylic carbon is not straightforward; it is the result of a delicate interplay between powerful, and often opposing, electronic effects.

This guide provides a detailed examination of the factors governing the electrophilic character of this compound. We will dissect the individual contributions of its substituents, explore theoretical and experimental methods for evaluating its reactivity, and provide practical protocols for its application, offering a comprehensive resource for professionals leveraging this versatile reagent.

The Electronic Architecture: A Tug-of-War for Reactivity

The electrophilicity of the benzylic carbon in this compound is modulated by three key structural features: the bromide leaving group, the para-methoxy group, and the two ortho-fluorine atoms.

-